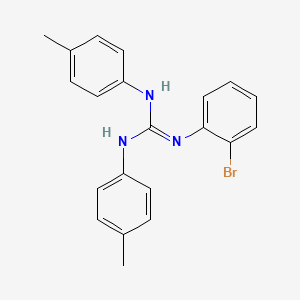
N''-(2-Bromophenyl)-N,N'-bis(4-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine: is an organic compound that belongs to the class of guanidines This compound is characterized by the presence of a bromophenyl group and two methylphenyl groups attached to a guanidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine typically involves the reaction of 2-bromophenyl isocyanate with 4-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperature.
Substitution: Nucleophiles such as sodium methoxide, potassium cyanide; reaction conditions include polar solvents and elevated temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of corresponding reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N’‘-(4-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine
- N’‘-(2-Chlorophenyl)-N,N’-bis(4-methylphenyl)guanidine
- N’‘-(2-Bromophenyl)-N,N’-bis(3-methylphenyl)guanidine
Comparison: N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine is unique due to the presence of the 2-bromophenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. The position of the bromine atom and the presence of methyl groups influence the compound’s overall stability, solubility, and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
566188-90-7 |
|---|---|
Formule moléculaire |
C21H20BrN3 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-1,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C21H20BrN3/c1-15-7-11-17(12-8-15)23-21(24-18-13-9-16(2)10-14-18)25-20-6-4-3-5-19(20)22/h3-14H,1-2H3,(H2,23,24,25) |
Clé InChI |
SNOANVPAFDCCKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=NC2=CC=CC=C2Br)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















